3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one
Description
3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one is a brominated pyridinone derivative characterized by a pyridin-2(1H)-one core substituted at the 3-position with bromine and the 1-position with a 2-methoxyphenyl group. Pyridin-2(1H)-ones are privileged scaffolds in drug discovery, often serving as intermediates for synthesizing bioactive molecules, including serotonin reuptake inhibitors (SSRIs) and kinase inhibitors . The bromine atom at position 3 enhances electrophilicity, facilitating cross-coupling reactions, while the 2-methoxyphenyl group contributes to lipophilicity and π-π stacking interactions in biological systems .
Properties
IUPAC Name |
3-bromo-1-(2-methoxyphenyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-16-11-7-3-2-6-10(11)14-8-4-5-9(13)12(14)15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHFKXHMQVXTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=C(C2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one typically involves the bromination of 1-(2-methoxyphenyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing the reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridinone core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases such as triethylamine (TEA) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Structural Analogues: Positional and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Positional Isomerism : The bromine position (3 vs. 4) significantly impacts reactivity. For example, 3-bromo derivatives are more reactive in Suzuki-Miyaura couplings due to reduced steric hindrance compared to 4-bromo isomers .
- Substituent Effects: Methoxy vs. In contrast, 2-fluorophenyl analogues (electron-withdrawing) may improve metabolic stability . Benzyl vs. Phenyl: Benzyl-substituted derivatives (e.g., 3-Bromo-1-(3-fluorobenzyl)-) exhibit higher lipophilicity, which could enhance blood-brain barrier penetration .
Physicochemical Properties
- Hydrogen Bonding: The pyridinone carbonyl (hydrogen bond acceptor) and methoxy oxygen (donor) create dual H-bonding motifs, enhancing interactions with biological targets .
Biological Activity
3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring substituted with a bromine atom and a methoxyphenyl group. This unique arrangement contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various pathogens, the compound demonstrated notable effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.0039 mg/mL | Complete inhibition within 8 h |
| Escherichia coli | 0.025 mg/mL | Significant growth inhibition |
These findings suggest that the compound could be developed as a potential therapeutic agent for treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 0.62 | Induces G2/M phase arrest |
| MCF-7 | 0.85 | Promotes early-stage apoptosis |
| A549 | 0.75 | Inhibits cell migration |
The mechanism of action appears to involve modulation of key signaling pathways related to cell cycle regulation and apoptosis.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease processes. The bromine atom enhances its reactivity, allowing for potential interactions with active sites on proteins, which may alter their function.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various experimental settings:
- Study on Bacterial Infections : A study conducted on mice infected with Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in bacterial load compared to controls.
- Cancer Cell Line Studies : Research involving HepG2 liver cancer cells indicated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
Q & A
Basic: What are the primary synthetic routes for 3-Bromo-1-(2-methoxyphenyl)pyridin-2(1H)-one?
Answer:
The synthesis typically involves multi-step strategies starting from halogenated nicotinic acid derivatives. A common approach includes:
- Halogenation : Bromination at the pyridinone C-3 position using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions.
- Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the 2-methoxyphenyl group. For example, palladium-catalyzed coupling of 3-bromopyridin-2(1H)-one with 2-methoxyphenylboronic acid .
- Cyclization : Formation of the pyridin-2(1H)-one core via acid- or base-mediated cyclization of precursors like 2-chloro-4-fluoronicotinic acid derivatives .
Advanced: How can multi-parallel synthetic strategies improve the diversification of pyridin-2(1H)-one derivatives?
Answer:
Parallel synthesis enables rapid exploration of substituents at C-3 and C-4 positions. Key methodologies include:
- Combinatorial libraries : Using 2-chloro-4-fluoronicotinic acid as a scaffold, sequential substitution at C-3 (via bromination) and C-4 (via nucleophilic aromatic substitution) allows generation of diverse analogs .
- In situ transformations : Novel one-pot reactions, such as tandem cross-coupling and cyclization, reduce purification steps and enhance yields. For example, coupling 3-bromo precursors with aryl Grignard reagents followed by oxidation .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxy group at C-2 phenyl, bromine at C-3 pyridinone) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (CHBrNO) and isotopic patterns for bromine .
- X-ray crystallography : SHELX software refines crystal structures to resolve steric effects of the methoxyphenyl group .
Advanced: How does bromine substitution at C-3 influence reactivity and binding affinity?
Answer:
Bromine acts as a:
- Directing group : Facilitates electrophilic substitution at adjacent positions (e.g., C-4).
- Hydrogen-bond acceptor : Enhances interactions with kinases or enzymes (e.g., survivin dimerization interfaces ). Comparative studies show bromine’s superior leaving-group ability over chlorine or iodine in cross-coupling reactions, improving synthetic versatility .
Basic: What biological targets are associated with pyridin-2(1H)-one derivatives?
Answer:
- Kinase inhibition : The scaffold binds ATP pockets in kinases (e.g., survivin, eIF4A3) via hydrogen bonding with the pyridinone carbonyl and hydrophobic interactions with substituents .
- DPP-4 inhibition : Derivatives with oxadiazole-pyrrolidine motifs (e.g., 3-(3-oxadiazolyl)pyrrolidine) modulate glucose metabolism by blocking dipeptidyl peptidase-4 .
Advanced: How can molecular dynamics (MD) guide the design of pyridin-2(1H)-one-based inhibitors?
Answer:
- Binding pose prediction : MD simulations identify optimal conformations for survivin dimerization disruption, favoring rigid tricyclic scaffolds .
- Solubility optimization : Calculations of polar surface area (tPSA) inform substitutions (e.g., N-phenyl over N-methyl) to reduce P-gp efflux while maintaining potency .
Advanced: What strategies address low solubility in pyridin-2(1H)-one derivatives?
Answer:
- Prodrug approaches : Introduce phosphate or acetyl groups at the hydroxyl position for enhanced aqueous solubility .
- Structural modifications : Replace polar groups (e.g., cyanophenyl with trifluoromethyl) to lower tPSA from 99.3 Å to 75.5 Å, improving bioavailability .
Advanced: How should researchers resolve contradictions in bioactivity data across analogs?
Answer:
- SAR analysis : Compare IC values of analogs (e.g., bromine vs. iodine substitution) to isolate electronic vs. steric effects. For example, 5-bromo derivatives show higher kinase inhibition than 5-iodo due to optimal halogen bonding .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) to confirm target engagement .
Advanced: What pharmacokinetic (PK) challenges exist, and how are they mitigated?
Answer:
- P-gp efflux : Derivatives with high tPSA (e.g., 1o, efflux ratio 25) are modified by reducing polarity (e.g., 1q, efflux ratio 0.8) .
- Metabolic stability : Cyano or trifluoromethyl groups block CYP450 oxidation, improving half-life (e.g., 1q: t = 4.2 h vs. 1a: t = 1.1 h) .
Basic: What are emerging applications of this scaffold in drug discovery?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
